(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine (12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine
Brand Name: Vulcanchem
CAS No.: 10252-12-7
VCID: VC0081647
InChI: InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1
SMILES: C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol

(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine

CAS No.: 10252-12-7

Main Products

VCID: VC0081647

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine - 10252-12-7

CAS No. 10252-12-7
Product Name (12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
IUPAC Name (12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
Standard InChI InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1
Standard InChIKey OURDZMSSMGUMKR-AWEZNQCLSA-N
Isomeric SMILES C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34
SMILES C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Canonical SMILES C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Synonyms (12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine
PubChem Compound 11276206
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator